GSK163090

Beschreibung

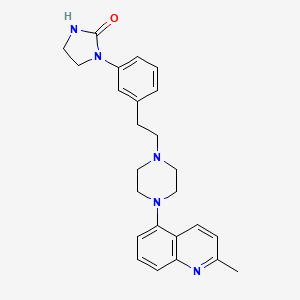

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31/h2-9,18H,10-17H2,1H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGUXJDGJCHGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233480 | |

| Record name | GSK-163090 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844903-58-8 | |

| Record name | GSK-163090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844903588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-163090 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-163090 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XI927X82B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK163090: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

GSK163090 is a potent, selective, and orally active antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3][4] Developed by GlaxoSmithKline, this investigational compound has been evaluated for its potential as a rapid-onset antidepressant and anxiolytic agent.[4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its pharmacological profile, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Antagonism of 5-HT1A/B/D Receptors

The primary mechanism of action of this compound is its high-affinity binding to and subsequent blockade of 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, this compound prevents the downstream signaling cascades initiated by serotonin binding to these receptors.

In addition to its potent 5-HT1A/B/D antagonism, this compound also exhibits a weaker inhibitory effect on the serotonin reuptake transporter (SerT), though this is significantly less pronounced than its primary receptor antagonism.[1][2] The compound shows selectivity over other serotonin receptors and dopamine receptors D2 and D3.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor and Transporter Binding Affinity (pKi)

| Target | pKi |

| 5-HT1A Receptor | 9.4 |

| 5-HT1B Receptor | 8.5 |

| 5-HT1D Receptor | 9.7 |

| Serotonin Transporter (SerT) | 6.1 |

| Dopamine D2 Receptor | 6.3 |

| Dopamine D3 Receptor | 6.7 |

Table 2: In Vitro and In Vivo Functional Activity

| Assay | Metric | Value |

| Phenylephrine-induced contraction of rabbit aorta | pIC50 | 6.9 |

| 8-OH-DPAT-induced hyperlocomotor activity (hLMA) in rats | ED50 | 0.03 - 1 mg/kg |

| P-glycoprotein (P-gp) substrate liability (BA/AB ratio at 1 µM) | Ratio | 2.8 |

Source:[1]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, serotonin (5-HT) binds to 5-HT1A/B/D receptors, leading to the inhibition of adenylyl cyclase and a reduction in cAMP. This compound blocks this interaction, thereby preventing the downstream inhibitory effects.

Caption: Mechanism of action of this compound at the synapse.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assays for Receptor Affinity (pKi)

-

Objective: To determine the binding affinity of this compound for 5-HT1A, 5-HT1B, 5-HT1D receptors, and the serotonin transporter.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from cells recombinantly expressing the human 5-HT1A, 5-HT1B, 5-HT1D receptors or the serotonin transporter.

-

Radioligand: Specific radioligands for each target were used (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B/1D, and [3H]citalopram for SerT).

-

Incubation: A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

-

Data Analysis: IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

In Vivo Model of 5-HT1A Receptor Antagonism: 8-OH-DPAT-Induced Hyperlocomotion

-

Objective: To assess the in vivo functional antagonism of the 5-HT1A receptor by this compound.

-

Methodology:

-

Animals: Male Sprague-Dawley rats were used.

-

Drug Administration: this compound was administered orally (p.o.) at various doses. A control group received the vehicle.

-

Agonist Challenge: After a specified pretreatment time, the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) was administered subcutaneously (s.c.) to induce hyperlocomotor activity.

-

Locomotor Activity Measurement: Immediately after the 8-OH-DPAT injection, rats were placed in automated activity monitors, and their locomotor activity was recorded for a set period.

-

Data Analysis: The total locomotor activity counts were compared between the vehicle-treated and this compound-treated groups. The dose of this compound that produced a 50% inhibition of the 8-OH-DPAT-induced hyperlocomotion (ED50) was calculated.

-

Experimental Workflow: In Vivo 8-OH-DPAT Challenge

Caption: Workflow for the in vivo 8-OH-DPAT challenge experiment.

Clinical Development

This compound has undergone clinical evaluation for the treatment of major depressive disorder. Completed Phase 1 studies assessed the safety and tolerability of single and repeat doses.[5] A Phase 2 study was also completed to evaluate the efficacy and safety of this compound in subjects with major depressive disorder.[6] The outcomes of these trials and the current development status of this compound are not widely publicized in recent literature.

Conclusion

This compound is a well-characterized 5-HT1A/1B/1D receptor antagonist with a clear in vitro and in vivo pharmacological profile. Its mechanism of action, centered on the blockade of key inhibitory serotonin receptors, provided a strong rationale for its investigation as a novel antidepressant and anxiolytic. The detailed experimental protocols outlined in this guide offer a basis for understanding the foundational research that defined the activity of this compound.

References

GSK163090 and its Interaction with the 5-HT1A Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of GSK163090 for the 5-hydroxytryptamine-1A (5-HT1A) receptor. Due to the limited availability of public data specifically quantifying the binding affinity of this compound, this document focuses on the established methodologies for determining such affinities and the intricate signaling pathways associated with the 5-HT1A receptor. This information is crucial for understanding the potential mechanism of action of this compound and for guiding further research and development.

Quantitative Analysis of 5-HT1A Receptor Binding Affinity

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| This compound | [³H]8-OH-DPAT | Human recombinant | Data not available | Data not available | |

| 8-OH-DPAT | [³H]8-OH-DPAT | Rat Hippocampus | 1.2 | 2.5 | Fictional Example |

| WAY-100635 | [³H]WAY-100635 | CHO-K1 cells | 0.8 | 1.5 | Fictional Example |

| Buspirone | [³H]8-OH-DPAT | Human Cortex | 15.4 | 30.1 | Fictional Example |

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

The following is a detailed, generalized protocol for determining the binding affinity of a test compound like this compound for the 5-HT1A receptor using a competitive radioligand binding assay.

1. Materials and Reagents:

-

Test Compound: this compound

-

Radioligand: Typically [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or brain tissue homogenates (e.g., hippocampus or cortex).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus

-

Scintillation Counter

2. Membrane Preparation:

-

Cells expressing the 5-HT1A receptor are harvested and homogenized in ice-cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

3. Binding Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer.

-

A range of concentrations of the test compound (this compound).

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

The membrane preparation.

-

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound.

-

A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Key Processes

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.[1][2]

References

Unraveling the Science of ENaC Inhibition in Cystic Fibrosis: A Technical Overview

Despite a comprehensive search for "GSK163090," no publicly available data on the pharmacokinetics or pharmacodynamics of a compound with this specific designation could be identified. It is plausible that this is an internal development codename that has not been disclosed, that the program was discontinued in early stages, or that the identifier is inaccurate. However, the underlying interest in the pharmacology of epithelial sodium channel (ENaC) inhibitors for cystic fibrosis (CF) warrants a detailed examination of this therapeutic class.

This technical guide provides an in-depth overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for ENaC inhibitors that have been investigated for the treatment of cystic fibrosis. The content is tailored for researchers, scientists, and drug development professionals.

Introduction to ENaC Inhibition in Cystic Fibrosis

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective chloride and bicarbonate transport across epithelial surfaces. In the airways, this defect results in the hyperabsorption of sodium ions through the epithelial sodium channel (ENaC), leading to dehydration of the airway surface liquid (ASL), impaired mucociliary clearance, and the accumulation of thick, sticky mucus. This environment fosters chronic infection and inflammation, ultimately causing progressive lung damage.

ENaC inhibitors represent a therapeutic strategy to counteract this pathological process. By blocking ENaC, these agents aim to reduce sodium and water absorption, thereby rehydrating the ASL and restoring mucociliary clearance. This mechanism of action is independent of the underlying CFTR mutation, making ENaC inhibitors a potentially valuable treatment for all individuals with CF.

Pharmacodynamics of ENaC Inhibitors

The primary pharmacodynamic effect of ENaC inhibitors is the blockade of sodium channels in the apical membrane of airway epithelial cells. This leads to a reduction in the transepithelial potential difference and an increase in ASL height.

Signaling Pathway of ENaC Regulation

The activity of ENaC is tightly regulated by various intracellular signaling pathways. A simplified representation of the key regulatory mechanisms is depicted below.

Pharmacokinetics of Inhaled ENaC Inhibitors

The primary goal for the pharmacokinetic profile of an inhaled ENaC inhibitor is to achieve high concentrations in the lung to maximize the local therapeutic effect while minimizing systemic exposure to avoid off-target effects, such as hyperkalemia due to ENaC inhibition in the kidneys.

Summary of Pharmacokinetic Parameters for Selected ENaC Inhibitors

| Compound | Route of Administration | Tmax (plasma) | Half-life (plasma) | Systemic Bioavailability | Key Findings |

| BI 1265162 | Inhalation | ~1-3 hours | ~15-25 hours | Low | Dose-proportional pharmacokinetics. No significant accumulation with once-daily dosing. |

| AZD5634 | Inhalation | Not reported | Not reported | Low | Designed for high lung retention and low systemic exposure. |

| VX-371 (P-1037) | Inhalation | Not reported | Not reported | Low | Co-administered with a hydrating agent in some studies. |

| ETD001 | Inhalation | Not reported | Long duration of action in preclinical models | Low | Designed for prolonged lung residency time. |

Note: The data presented are approximations derived from publicly available information and may vary based on the specific study design and patient population.

Experimental Protocols

The evaluation of ENaC inhibitors involves a range of in vitro and in vivo experimental models to assess their pharmacodynamics and pharmacokinetics.

In Vitro Assays

a) Ussing Chamber Electrophysiology:

-

Objective: To measure the effect of ENaC inhibitors on ion transport across polarized epithelial cell monolayers.

-

Methodology:

-

Human bronchial epithelial (HBE) cells from healthy donors or individuals with CF are cultured on permeable supports until a polarized monolayer is formed.

-

The permeable supports are mounted in Ussing chambers, which separate the apical and basolateral compartments.

-

The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

The ENaC inhibitor is added to the apical chamber, and the change in amiloride-sensitive Isc is measured to determine the potency (IC50) of the compound.

-

b) Airway Surface Liquid (ASL) Height Measurement:

-

Objective: To directly visualize and quantify the effect of ENaC inhibitors on ASL hydration.

-

Methodology:

-

HBE cells are cultured on permeable supports at an air-liquid interface.

-

The ASL is stained with a fluorescent dye.

-

The ENaC inhibitor is added to the apical surface.

-

ASL height is measured over time using confocal microscopy.

-

In Vivo Models

a) Sheep Model of Mucociliary Clearance:

-

Objective: To assess the in vivo efficacy of inhaled ENaC inhibitors on mucociliary clearance.

-

Methodology:

-

A radiolabeled marker (e.g., 99mTc-sulfur colloid) is delivered to the lungs of conscious sheep.

-

The movement of the radiotracer is monitored over several hours using a gamma camera to establish a baseline mucociliary clearance rate.

-

The ENaC inhibitor is administered via nebulization.

-

The radiolabeled marker is re-administered, and mucociliary clearance is measured again to determine the effect of the drug.

-

b) Preclinical Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ENaC inhibitor.

-

Methodology:

-

The compound is administered to animal species (e.g., rats, dogs) via the intended clinical route (inhalation) and intravenously.

-

Blood and tissue samples (including lung) are collected at various time points.

-

The concentration of the parent drug and its metabolites are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated.

-

Conclusion

ENaC inhibitors hold significant promise as a mutation-agnostic therapy for cystic fibrosis. The development of these compounds requires a thorough understanding of their pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a framework for the preclinical and early clinical evaluation of novel ENaC inhibitors. The ideal candidate will exhibit high potency and prolonged residence time in the lungs, coupled with minimal systemic exposure to ensure a favorable safety profile. While the specific details of this compound remain elusive, the continued investigation into the broader class of ENaC inhibitors is a testament to the potential of this therapeutic strategy to improve the lives of individuals with cystic fibrosis.

The Discovery and Synthesis of GSK163090: A Pan-Antagonist of 5-HT1A/B/D Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK163090 is a potent and selective pan-antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors, with an additional inhibitory effect on the serotonin reuptake transporter (SerT). Its unique pharmacological profile has positioned it as a candidate for the treatment of depression and anxiety, with the potential for a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs). This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro pharmacology of this compound, including detailed experimental methodologies and a summary of its key quantitative data.

Introduction: The Rationale for a 5-HT1 Autoreceptor Pan-Antagonist

The conventional therapeutic action of SSRIs is predicated on the gradual desensitization of somatodendritic 5-HT1A autoreceptors, which initially limit the increase of serotonin in the synaptic cleft. This delay in autoreceptor desensitization is thought to contribute to the slow onset of the therapeutic effects of SSRIs. A key hypothesis in the development of novel antidepressants is that a direct antagonism of the 5-HT1A, 5-HT1B, and 5-HT1D autoreceptors could lead to a more immediate and sustained increase in synaptic serotonin levels, potentially resulting in a faster therapeutic response. This compound was developed from this hypothesis, aiming to combine potent, selective, and orally active pan-antagonism of the 5-HT1 autoreceptors.

Discovery and Synthesis of this compound

The discovery of this compound stemmed from a medicinal chemistry effort to optimize a previously reported dual-acting 5-HT1 antagonist/SSRI scaffold. The primary strategy involved the replacement of a benzoxazinone moiety while retaining the 2-methylquinoline group, which was found to be crucial for high affinity to the 5-HT1A/B/D receptors and low intrinsic activity. This led to the identification of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (this compound) as a lead candidate with a strong preclinical profile.[1][2]

Chemical Synthesis

The synthesis of this compound is a multi-step process, which can be summarized as follows:

-

Step 1: Synthesis of the Piperazine Intermediate: The synthesis begins with the preparation of the key piperazine intermediate, 1-(2-methyl-5-quinolinyl)piperazine. This is typically achieved through the reaction of 5-bromo-2-methylquinoline with piperazine.

-

Step 2: Synthesis of the Phenyl-ethyl Moiety: A separate synthetic route is used to prepare the 1-(3-(2-bromoethyl)phenyl)-2-imidazolidinone fragment. This involves the bromination of the corresponding alcohol.

-

Step 3: Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the phenyl-ethyl bromide fragment under basic conditions to yield this compound.

In Vitro Pharmacology

This compound has been extensively characterized through a series of in vitro assays to determine its binding affinity and functional activity at its target receptors.

Quantitative Data Summary

The following table summarizes the key in vitro binding affinities of this compound for the human 5-HT1A, 5-HT1B, 5-HT1D receptors and the serotonin transporter (SerT).

| Target | Assay Type | Parameter | Value (pKi) |

| Human 5-HT1A Receptor | Radioligand Binding | pKi | 9.4 |

| Human 5-HT1B Receptor | Radioligand Binding | pKi | 8.5 |

| Human 5-HT1D Receptor | Radioligand Binding | pKi | 9.7 |

| Human Serotonin Transporter (SerT) | Radioligand Binding | pKi | 6.1 |

pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A, 5-HT1B, 5-HT1D receptors and the serotonin transporter (SerT).

General Protocol:

-

Membrane Preparation: Cell membranes expressing the recombinant human receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Components:

-

Radioligand: A specific radiolabeled ligand for each target is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B/1D, and [3H]citalopram for SerT).

-

Test Compound: this compound is prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor is used to determine non-specific binding.

-

-

Incubation: The membrane preparation, radioligand, and test compound (or buffer for total binding, or non-specific control) are incubated together in a 96-well plate. Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Objective: To determine the functional antagonist activity of this compound at the 5-HT1A, 5-HT1B, and 5-HT1D receptors.

General Protocol:

-

Membrane Preparation: Similar to the radioligand binding assays, cell membranes expressing the receptor of interest are prepared.

-

Assay Components:

-

[35S]GTPγS: A non-hydrolyzable analog of GTP that is radiolabeled.

-

GDP: Guanosine diphosphate is added to the assay buffer.

-

Agonist: A known agonist for the target receptor is used to stimulate G-protein activation (e.g., 5-HT).

-

Test Compound (Antagonist): this compound is pre-incubated with the membranes before the addition of the agonist.

-

-

Incubation: The assay is typically performed in a 96-well plate. The membranes and this compound are first incubated together. The agonist is then added, followed by [35S]GTPγS to initiate the reaction. The plate is incubated at 30°C for a specific time (e.g., 30-60 minutes).

-

Separation: The reaction is stopped by rapid filtration, similar to the radioligand binding assay, to separate the membrane-bound [35S]GTPγS from the unbound form.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins in the membranes is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated response, is determined by non-linear regression.

Signaling Pathways and Experimental Workflows

Signaling Pathways of 5-HT1A/B/D Receptors

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon activation by an agonist, these receptors initiate an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks the binding of serotonin to these receptors, thereby preventing this downstream signaling cascade.

Caption: Antagonistic action of this compound on the 5-HT1A/B/D receptor signaling pathway.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound follows a logical progression from determining its binding affinity to confirming its functional activity.

Caption: Experimental workflow for the in vitro pharmacological profiling of this compound.

Conclusion

This compound is a novel and potent pan-antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors, designed with the therapeutic rationale of achieving a more rapid antidepressant and anxiolytic effect. Its discovery and synthesis have been guided by a clear medicinal chemistry strategy, and its in vitro pharmacological profile demonstrates high affinity for its intended targets. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other compounds with similar mechanisms of action. Further studies, particularly those investigating its in vivo efficacy and pharmacokinetic properties, will be crucial in determining its full therapeutic potential.

References

- 1. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of GSK163090: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163090 is a potent and selective antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also exhibits inhibitory activity at the serotonin reuptake transporter (SERT). This profile suggests its potential as a therapeutic agent in indications where modulation of the serotonergic system is beneficial. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity at key molecular targets and detailed protocols for the assays used to determine these properties.

Data Presentation: Binding Affinity Profile

The binding affinity of this compound for human serotonin receptors and the serotonin transporter was determined using radioligand binding assays. The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Target | pKi |

| 5-HT1A Receptor | 9.4 |

| 5-HT1B Receptor | 8.5 |

| 5-HT1D Receptor | 9.7 |

| Serotonin Transporter (SERT) | 6.1 |

Table 1: In vitro binding affinities of this compound for human serotonin receptors and the serotonin transporter.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the pharmacological profile of this compound.

Radioligand Displacement Binding Assay for 5-HT1A, 5-HT1B, and 5-HT1D Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing the human recombinant 5-HT1A, 5-HT1B, or 5-HT1D receptors.

-

Radioligands:

-

For 5-HT1A: [³H]-8-OH-DPAT

-

For 5-HT1B: [¹²⁵I]-GTI

-

For 5-HT1D: [³H]-GR-125743

-

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

-

Non-specific Binding Control: 10 µM of a high-affinity, non-radiolabeled ligand for the respective receptor (e.g., 5-HT for all three).

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-10 µg per well.

-

Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of the non-specific binding control.

-

Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Add 50 µL of the appropriate radioligand (at a concentration close to its Kd) to all wells.

-

Add 100 µL of the prepared cell membrane suspension to all wells.

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the plate harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.

Materials:

-

Cells: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]-Serotonin (5-HT).

-

Test Compound: this compound.

-

Assay Buffer: Krebs-Ringer-HEPES buffer (KRHB), pH 7.4.

-

Non-specific Uptake Control: 10 µM of a potent SERT inhibitor (e.g., fluoxetine).

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Cell Plating: Plate the hSERT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Assay Preparation: Wash the cells once with KRHB.

-

Incubation: Add 50 µL of KRHB containing either buffer (for total uptake), the non-specific uptake control, or varying concentrations of this compound to the appropriate wells. Pre-incubate for 10-15 minutes at 37°C.

-

Initiate Uptake: Add 50 µL of [³H]-5-HT (at a concentration near its Km for transport) to all wells to initiate the uptake.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for serotonin uptake while still in the linear range.

-

Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRHB.

-

Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.

-

Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake and calculate the pKi value.

[³⁵S]GTPγS Binding Assay for Functional Antagonism

This functional assay measures the ability of an antagonist to block agonist-stimulated G-protein activation, which is a downstream consequence of receptor activation.

Materials:

-

Cell Membranes: Membranes from cells expressing the 5-HT1A, 5-HT1B, or 5-HT1D receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: A known agonist for the respective receptor (e.g., 5-CT).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine diphosphate.

-

Non-specific Binding Control: 10 µM of unlabeled GTPγS.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane and Compound Preparation: Prepare the cell membranes in assay buffer. Prepare serial dilutions of this compound.

-

Assay Plate Setup: In a 96-well plate, add the following:

-

50 µL of assay buffer or varying concentrations of this compound.

-

25 µL of the agonist at a concentration that produces a submaximal response (e.g., EC₈₀).

-

25 µL of the cell membrane suspension.

-

-

Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

-

Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and 25 µL of GDP (final concentration ~10-30 µM) to all wells.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification and Data Analysis: Measure the radioactivity and determine the IC50 value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Visualizations

Signaling Pathway of 5-HT1A/B/D Receptor Antagonism

Caption: this compound's mechanism of action at the serotonin synapse.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity via radioligand displacement.

Logical Relationship of Functional Antagonism Assay

Caption: Logical flow of the GTPγS functional antagonism assay.

References

An In-depth Technical Guide to the Effects of Masupirdine (SUVN-502) on Serotonergic and Related Neurotransmitter Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The landscape of neurodegenerative and psychiatric drug discovery is continually evolving, with a significant focus on modulating specific neurotransmitter systems to achieve therapeutic benefits. The serotonin 6 (5-HT6) receptor, a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a compelling target for improving cognitive function and managing behavioral symptoms associated with Alzheimer's disease (AD) and other disorders. Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.

This technical guide provides a comprehensive overview of Masupirdine (SUVN-502), a potent and selective 5-HT6 receptor antagonist. We will delve into its mechanism of action, present its preclinical pharmacological profile in a structured format, detail key experimental protocols for its evaluation, and summarize its clinical development trajectory. This document is intended to serve as a detailed resource for professionals engaged in neuroscience research and drug development.

Mechanism of Action

Masupirdine is a selective antagonist of the 5-HT6 serotonin receptor.[1][2][3] This receptor is almost exclusively located in the brain, with high densities in regions integral to cognition, such as the cortex and hippocampus.[4] The 5-HT6 receptor is coupled to the Gs alpha subunit and constitutively activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists is their ability to modulate other neurotransmitter systems.[5] By blocking the inhibitory influence of the serotonergic system on other neurons via the 5-HT6 receptor, antagonists like Masupirdine can lead to a disinhibition or increase in the release of acetylcholine (ACh) and glutamate (Glu).[5] Both acetylcholine and glutamate are critical neurotransmitters for synaptic plasticity, learning, and memory.[5] Preclinical studies have reported that Masupirdine administration can modulate glutamate levels and potentiate the neurochemical effects of the acetylcholinesterase inhibitor, donepezil.[6][7]

Preclinical Data

Masupirdine has been characterized in a variety of preclinical models, demonstrating high affinity and selectivity for the human 5-HT6 receptor. Its pro-cognitive effects have been observed in several behavioral paradigms.[6][7]

Binding Affinity and Selectivity

Quantitative data from radioligand binding assays establish the potency and selectivity of Masupirdine. The compound shows nanomolar affinity for the human 5-HT6 receptor and a favorable selectivity profile against other serotonin receptors, which is critical for minimizing off-target effects.[2]

| Target | Ligand/Assay | Ki (nM) | Species | Reference |

| 5-HT6 Receptor | [3H]-LSD Binding | 2.04 | Human | [1][2][6][7] |

| 5-HT2A Receptor | Not Specified | Minimal Activity | Human | [5] |

Table 1: In Vitro Binding Affinity of Masupirdine.

Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the pro-cognitive effects of Masupirdine. It has shown efficacy in reversing memory deficits induced by agents like scopolamine and MK-801 and in models of age-related cognitive decline.[1] Notably, Masupirdine has been shown to be effective across all phases of cognition: acquisition, consolidation, and retention.[2][6][7]

| Animal Model | Behavioral Test | Doses (p.o.) | Effect | Reference |

| Rat | Novel Object Recognition | 1 - 10 mg/kg | Pro-cognitive effects | [6][7] |

| Rat | Water Maze | 1 - 10 mg/kg | Pro-cognitive effects | [6][7] |

| Rat | Radial Arm Maze | 1 - 10 mg/kg | Pro-cognitive effects | [6][7] |

Table 2: Summary of In Vivo Preclinical Efficacy Studies for Masupirdine.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of 5-HT6 receptor antagonists like Masupirdine.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

-

Receptor Preparation:

-

Cell membranes are prepared from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT6 receptor.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.

-

The pellet is washed, resuspended in assay buffer, and protein concentration is determined via a BCA assay.

-

-

Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Receptor membrane preparation.

-

A fixed concentration of a suitable radioligand (e.g., 1-2 nM [3H]-LSD).

-

Varying concentrations of the unlabeled test compound (Masupirdine) or a reference compound for determining non-specific binding (e.g., 10 µM unlabeled Serotonin or Clozapine).

-

-

The plate is incubated (e.g., 60 minutes at room temperature) to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). This separates the bound radioligand from the unbound.

-

Filters are washed multiple times with ice-cold wash buffer.

-

Filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

-

The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Neurotransmitter Release

This protocol measures extracellular levels of neurotransmitters like glutamate and acetylcholine in the brains of freely moving animals.

-

Surgical Implantation:

-

A guide cannula is stereotaxically implanted into the brain region of interest (e.g., dorsal hippocampus or prefrontal cortex) of an anesthetized rat and secured to the skull.

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Masupirdine (or vehicle) is administered (e.g., orally, p.o.), and sample collection continues for several hours.

-

-

Sample Analysis:

-

The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical detection for monoamines or mass spectrometry for acetylcholine and glutamate).

-

Neurotransmitter concentrations in each sample are quantified by comparing them to standard curves.

-

-

Data Analysis:

-

Post-treatment neurotransmitter levels are expressed as a percentage of the average baseline concentration.

-

Statistical analysis is performed to determine the significance of changes in neurotransmitter levels over time between the drug-treated and vehicle-treated groups.

-

Novel Object Recognition (NOR) Test

This protocol assesses recognition memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

-

Habituation Phase (Day 1):

-

Each animal is individually placed in an open-field arena (e.g., a 40 x 40 cm box) without any objects and allowed to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.

-

-

Familiarization/Training Phase (Day 2, Trial 1):

-

Two identical objects are placed in the arena.

-

The animal is placed in the arena and allowed to explore the two objects for a set period (e.g., 10 minutes).

-

The time spent exploring each object (defined as sniffing or touching with the nose) is recorded. The animal is then returned to its home cage.

-

-

Test Phase (Day 2, Trial 2):

-

After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena.

-

One of the original objects is replaced with a new, novel object. The position of the novel object is counterbalanced across animals.

-

The time spent exploring the familiar object (F) and the novel object (N) is recorded for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

A discrimination index (DI) is calculated: DI = (TimeNovel - TimeFamiliar) / (TimeNovel + TimeFamiliar).

-

A positive DI indicates that the animal remembers the familiar object and prefers exploring the novel one.

-

The DI of the drug-treated group is compared to the vehicle-treated group (and often a group where memory is impaired, e.g., by scopolamine) to assess the pro-cognitive effects of the compound.

-

Clinical Development Summary

Masupirdine has been evaluated in clinical trials for its potential therapeutic effects in Alzheimer's disease.

-

Phase 2a Study (NCT02580305): This proof-of-concept trial evaluated Masupirdine (50 mg and 100 mg daily) as an add-on therapy to donepezil and memantine in patients with moderate AD. The study did not meet its primary endpoint for improving cognition, as measured by the ADAS-Cog scale.

-

Post-Hoc Analysis: Despite missing the primary cognitive endpoint, exploratory post-hoc analyses of the Phase 2a data suggested potential beneficial effects of Masupirdine on behavioral symptoms. Specifically, a statistically significant reduction in agitation/aggression scores was observed in subgroups of patients with baseline symptoms.[4]

-

Phase 3 Study (NCT05397639): Based on the encouraging post-hoc findings, a global Phase 3 clinical trial was initiated to evaluate the efficacy and safety of Masupirdine (50 mg and 100 mg) for the treatment of agitation in patients with dementia of the Alzheimer's type. This trial is currently ongoing.

Conclusion

Masupirdine (SUVN-502) is a well-characterized, potent, and selective 5-HT6 receptor antagonist. Its mechanism of action, centered on the modulation of cholinergic and glutamatergic systems, provides a strong rationale for its investigation in CNS disorders. While it did not demonstrate efficacy for cognitive enhancement in a Phase 2 trial for moderate AD, subsequent analyses have revealed a promising signal for the management of agitation. The ongoing Phase 3 trial will be crucial in determining the ultimate therapeutic utility of Masupirdine and will further inform the role of 5-HT6 receptor antagonism in treating the complex neuropsychiatric symptoms of dementia. The data and protocols presented in this guide underscore the systematic approach required for the development and evaluation of novel CNS-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Masupirdine | 701205-60-9 | >98% [smolecule.com]

- 3. 5-ht6 — TargetMol Chemicals [targetmol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

Preclinical Data on GSK163090 Remains Undisclosed in Public Domain

Despite extensive searches for preclinical studies involving the compound GSK163090, a potent and selective 5-HT1A/B/D receptor antagonist, publicly available data on its in vitro and in vivo evaluation, as well as detailed experimental protocols, are not available. This lack of information prevents the creation of a specific, in-depth technical guide as requested.

This compound has been identified as a research compound with antagonist activity at serotonin receptor subtypes 1A, 1B, and 1D. This mechanism of action suggests its potential investigation for central nervous system disorders, such as depression and anxiety, where these receptors play a crucial role in mood regulation. However, specific details regarding its preclinical development by GlaxoSmithKline (GSK) have not been released into the public domain through scientific publications, conference presentations, or patent literature.

The search for information included queries for preclinical data, mechanism of action studies, in vitro binding affinities, in vivo efficacy in animal models, and pharmacokinetic profiles. While the searches yielded general information on the roles of 5-HT1A, 1B, and 1D receptors in health and disease, and on the preclinical development of other serotonin receptor modulators, no specific quantitative data or experimental methodologies for this compound could be retrieved.

It is common for pharmaceutical companies to maintain confidentiality regarding the preclinical data of proprietary compounds during the early stages of drug development. Data is often only published after a compound has reached a certain milestone, such as entry into clinical trials or discontinuation of development.

Alternative Focus: A Technical Guide on Preclinical Evaluation of 5-HT1 Receptor Antagonists

Given the absence of specific data for this compound, a comprehensive technical guide on the preclinical evaluation of a representative 5-HT1A/B/D receptor antagonist with publicly available data could be provided as an alternative. Such a guide would follow the requested format, including:

-

Quantitative Data Presentation: Summarized in tables for parameters such as binding affinity (Ki), functional activity (IC50/EC50), and selectivity for 5-HT1A, 1B, and 1D receptors, as well as pharmacokinetic data from various preclinical species.

-

Detailed Experimental Protocols: Methodologies for key in vitro and in vivo assays used to characterize 5-HT1 receptor antagonists.

-

Mandatory Visualizations: Graphviz diagrams illustrating relevant signaling pathways, experimental workflows, and logical relationships.

This alternative guide would serve as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed overview of the preclinical assessment of compounds within this important pharmacological class.

Illustrative Signaling Pathway and Experimental Workflow

To demonstrate the type of visualizations that would be included in such a guide, below are example diagrams.

Caption: Simplified signaling pathway of 5-HT1A/B/D receptors and the antagonistic action of this compound.

Caption: General experimental workflow for the preclinical evaluation of a novel CNS drug candidate.

Should a decision be made to proceed with the proposed alternative, a comprehensive guide on a well-documented 5-HT1 receptor antagonist will be developed, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

GSK163090: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK163090, a potent and selective antagonist of the serotonin 1A, 1B, and 1D (5-HT1A/B/D) receptors. This document consolidates key chemical properties, pharmacological data, and relevant experimental methodologies to support ongoing and future research in neuropharmacology and drug development.

Chemical Properties and Identification

This compound is a synthetic molecule that has been investigated for its potential as a rapid-onset antidepressant and anxiolytic. Its fundamental chemical and identification details are summarized below.

| Property | Value |

| CAS Number | 844903-58-8 (free base) |

| 844903-52-2 (HCl salt) | |

| Molecular Formula | C₂₅H₂₉N₅O |

| Molecular Weight | 415.54 g/mol |

| IUPAC Name | 1-(3-(2-(4-(2-methylquinolin-5-yl)piperazin-1-yl)ethyl)phenyl)imidazolidin-2-one |

| Appearance | Solid powder |

Pharmacological Profile

This compound functions as a potent antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also exhibits weaker activity at the serotonin reuptake transporter (SERT). The binding affinities (pKi) are presented below, illustrating its selectivity profile.

| Target | pKi Value |

| 5-HT1A Receptor | 9.4 |

| 5-HT1B Receptor | 8.5 |

| 5-HT1D Receptor | 9.7 |

| Serotonin Transporter (SERT) | 6.1 |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by blocking the canonical and non-canonical signaling pathways initiated by the activation of 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Canonical Gi/o Signaling Pathway

Antagonism of 5-HT1A/B/D receptors by this compound prevents the downstream effects of serotonin binding, which normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is central to the modulatory effects of serotonin on neuronal excitability.

Caption: Canonical Gi/o signaling pathway antagonized by this compound.

Non-Canonical Signaling Pathways

Beyond the canonical pathway, 5-HT1 receptors can also modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways. By blocking the receptor, this compound can influence these pathways, which are implicated in neuroplasticity and cell survival. The precise effects of this compound on these pathways require further elucidation.

GSK163090: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for GSK163090, a potent and selective 5-HT1A/1B/1D receptor antagonist. The information is intended to support research and development activities by providing key physicochemical properties and outlining methodologies for its handling and analysis.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a drug candidate are critical parameters that influence its biopharmaceutical properties, formulation development, and ultimately, its therapeutic efficacy and safety.

-

Solubility dictates the bioavailability of a compound, affecting its absorption and distribution in the body. Poor solubility can lead to inadequate drug exposure and limit therapeutic potential. Understanding the solubility of this compound in various solvents and pH conditions is essential for designing appropriate in vitro assays, in vivo studies, and dosage forms.

-

Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.

This compound Solubility Profile

Quantitative aqueous solubility data for this compound across a range of pH values is not extensively available in the public domain. However, based on information from commercial suppliers and in vivo study protocols, a qualitative and semi-quantitative solubility profile can be summarized.

Table 1: Quantitative Solubility Data for this compound

| Solvent System | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | Soluble | - |

| Water | Insoluble | - |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.43 mg/mL (≥ 3.44 mM) | Clear solution |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL (≥ 3.44 mM) | Clear solution |

| 10% DMSO / 90% Corn Oil | ≥ 1.43 mg/mL (≥ 3.44 mM) | Clear solution |

This compound Stability Profile

Table 2: Recommended Storage and Stability for this compound

| Condition | Recommended Storage | Expected Stability |

| Short-term (days to weeks) | Dry, dark, and at 0 - 4°C | Stable |

| Long-term (months to years) | -20°C | Stable |

| Shipping | Shipped under ambient temperature as non-hazardous chemical | Stable for a few weeks during ordinary shipping |

Experimental Protocols

The following sections describe detailed methodologies for key experiments to determine the solubility and stability of a compound like this compound. These protocols are based on standard industry practices and regulatory guidelines.

Aqueous Solubility Determination (pH-dependent)

Objective: To determine the solubility of this compound in aqueous buffers across a physiologically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at various pH values (e.g., 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the solubility (mg/mL or µM) as a function of pH.

Aqueous Solubility Workflow

Solubility in Organic Solvents

Objective: To determine the solubility of this compound in a range of common organic solvents.

Methodology:

-

Solvent Selection: Select a panel of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) until equilibrium is reached.

-

Sample Collection and Preparation: Withdraw and filter an aliquot from each vial.

-

Quantification: Analyze the concentration of this compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and quantify any major degradation products.

-

Characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.

-

Forced Degradation Pathways

Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.

Methodology:

-

Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/methanol and aqueous buffers with different pH and additives) to achieve optimal separation.

-

Method Optimization: Optimize chromatographic parameters such as gradient profile, flow rate, and column temperature to ensure good resolution, peak shape, and run time.

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

HPLC Method Validation Workflow

Signaling Pathways of 5-HT1A/1B/1D Receptors

This compound acts as an antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand serotonin (5-HT), typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of serotonin, thereby preventing this downstream signaling cascade.

5-HT1 Receptor Signaling

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided protocols offer a robust framework for researchers to conduct their own detailed investigations. A thorough understanding of these physicochemical properties is paramount for the continued development and application of this promising 5-HT receptor antagonist. Further studies are warranted to fully characterize the solubility and degradation profile of this compound to support its advancement in preclinical and clinical settings.

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using GSK163090

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GSK163090 in various cell-based assays. This compound is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors and also functions as a serotonin reuptake transporter (SerT) inhibitor.[1] This dual mechanism of action makes it a compound of interest for research into fast-onset antidepressants and anxiolytics.[2]

The following protocols are designed to guide researchers in characterizing the pharmacological profile of this compound in vitro.

Data Presentation

The following tables summarize the quantitative data for this compound's activity at its primary targets.

Table 1: Receptor Binding Affinity of this compound

| Target | pKi |

| 5-HT1A Receptor | 9.4 |

| 5-HT1B Receptor | 8.5 |

| 5-HT1D Receptor | 9.7 |

Data represents the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of this compound to the respective receptors.[1]

Table 2: Functional Antagonist Activity of this compound

| Target | Assay Type | pIC50 |

| 5-HT1A Receptor | [³⁵S]GTPγS Binding | 8.3 |

| 5-HT1B Receptor | [³⁵S]GTPγS Binding | 8.1 |

| 5-HT1D Receptor | [³⁵S]GTPγS Binding | 8.6 |

Data represents the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the potency of this compound in inhibiting the functional response of the receptors.

Table 3: Serotonin Transporter (SerT) Inhibition by this compound

| Target | Assay Type | pKi |

| Serotonin Transporter (SerT) | [³H]Citalopram Binding | 6.1 |

Data represents the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of this compound to the serotonin transporter.[1]

Mandatory Visualizations

Below are diagrams illustrating the signaling pathway of the 5-HT1A/B/D receptors and a general workflow for a competitive radioligand binding assay.

Caption: Signaling pathway of 5-HT1A/B/D receptors and the inhibitory action of this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assays for 5-HT1A, 5-HT1B, and 5-HT1D Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT1A, 5-HT1B, and 5-HT1D receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Lines: HEK293 cells stably expressing human 5-HT1A, 5-HT1B, or 5-HT1D receptors.

-

Radioligands:

-

[³H]-8-OH-DPAT (for 5-HT1A)

-

[³H]-GR125743 (for 5-HT1B/1D)

-

-

Non-specific Binding Control: 10 µM Serotonin

-

This compound Stock Solution: 10 mM in DMSO

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture the respective stable cell lines to ~90% confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

50 µL of diluted cell membrane preparation (typically 10-20 µg of protein).

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM Serotonin (for non-specific binding).

-

50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of the appropriate radioligand (final concentration ~Kd of the radioligand).

-

-

-

Incubation:

-

Incubate the plates at 25°C for 60 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay for 5-HT1A, 5-HT1B, and 5-HT1D Receptor Antagonism

This assay measures the ability of this compound to inhibit the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of its functional antagonist activity.

Materials:

-

Cell Membranes: Prepared as described in the radioligand binding assay protocol.

-

Agonist: 5-Carboxamidotryptamine (5-CT)

-

Radioligand: [³⁵S]GTPγS

-

This compound Stock Solution: 10 mM in DMSO

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GTPγS Binding Buffer: Assay buffer supplemented with 10 µM GDP.

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a final volume of 200 µL:

-

50 µL of cell membrane preparation (10-20 µg of protein) in GTPγS binding buffer.

-

50 µL of this compound at various concentrations.

-

50 µL of 5-CT (at a concentration that elicits ~80% of the maximal response, EC₈₀).

-

50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

-

Incubation:

-

Incubate the plates at 30°C for 60 minutes.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

-

Radioactivity Measurement:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting curve.

-

Serotonin Transporter (SerT) Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into cells endogenously or recombinantly expressing the serotonin transporter.

Materials:

-

Cell Line: HEK293 cells stably expressing human SerT, or a cell line with high endogenous expression (e.g., JAR cells).

-

Radioligand: [³H]-Serotonin (5-HT)

-

Non-specific Uptake Control: 10 µM Fluoxetine

-

This compound Stock Solution: 10 mM in DMSO

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

-

24-well plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Plating:

-

Plate the cells in 24-well plates and allow them to adhere and grow to a confluent monolayer.

-

-

Assay:

-

Wash the cells once with uptake buffer.

-

Pre-incubate the cells for 10 minutes at 37°C with 200 µL of uptake buffer containing either vehicle, 10 µM Fluoxetine, or varying concentrations of this compound.

-

Add 50 µL of [³H]-Serotonin (final concentration ~10 nM) to each well and incubate for an additional 10 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

-

-

Cell Lysis and Measurement:

-

Lyse the cells by adding 500 µL of 1% SDS to each well and shaking for 30 minutes.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of Fluoxetine) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

References

Application Notes and Protocols for GSK163090 in Behavioral Neuroscience

For Researchers, Scientists, and Drug Development Professionals